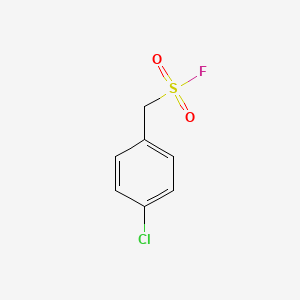

(4-Chlorophenyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Chlorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1513-29-7 . It has a molecular weight of 208.64 and its IUPAC name is this compound .

Synthesis Analysis

A typical synthesis of methanesulfonyl fluoride, which is structurally similar to “this compound”, involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water and then steam distilling the product out . Another method reported for sulfonyl fluoride synthesis uses trichloroacetonitrile (Cl3CCN) and PPh3 for the deoxychlorination .Molecular Structure Analysis

The linear formula of “this compound” is C7H6ClFO2S . The InChI code is 1S/C7H6ClFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 .科学的研究の応用

Chemoselective Peptide Labeling:

- [(18)F]Fluorothiols, derivatives of methanesulfonyl precursors, have demonstrated potential in chemoselective labeling of peptides, marking a significant advance in the development of tracers for positron emission tomography (PET) (Glaser et al., 2004).

Catalysis and Reaction Media:

- Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate, catalyzed by fluoride ions, have been utilized as efficient and reusable reaction media in the esterification of carboxylic acids with alkyl halides, presenting a mild and environmentally friendly method for acid protection via ester formation (Brinchi et al., 2003).

Fuel Cell Technology:

- Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized through nucleophilic substitution copolymerization, have been used to create proton exchange membranes for fuel cells. These membranes exhibit tunable properties like water uptake, proton conductivity, and methanol permeability, influenced by the molecular structure and chemical composition (Sankir et al., 2007).

Electrochemistry and Deposition Techniques:

- Methanesulfonic acid (MSA) electrolytes have been highlighted as a less hazardous and more biodegradable alternative to traditional electrolytes like sulfuric acid, especially in applications like Cu deposition for ULSI and MEMS. MSA's strong conductivity and environmental compatibility make it an intriguing option for industrial processes (Hasan et al., 2009).

作用機序

Target of Action

It is known that methanesulfonyl fluoride, a similar compound, is a potent inhibitor of acetylcholinesterase , an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

Based on the known action of methanesulfonyl fluoride, it can be inferred that (4-chlorophenyl)methanesulfonyl fluoride might interact with its targets in a similar manner .

Biochemical Pathways

Given that methanesulfonyl fluoride inhibits acetylcholinesterase , it can be speculated that this compound might affect similar pathways.

Result of Action

Based on the known effects of methanesulfonyl fluoride, it can be inferred that this compound might have similar effects .

Safety and Hazards

特性

IUPAC Name |

(4-chlorophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLVKJCTDXCXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)

![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2629794.png)

![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)

![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)